4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the quinazolinone core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinazolinone structure.
Introduction of the 3-fluorobenzylthio group: This step involves the substitution reaction where the 3-fluorobenzylthio group is introduced to the quinazolinone core.
Attachment of the benzamide moiety: The final step involves the coupling of the benzamide group to the modified quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylthio and quinazolinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and benzamide analogs. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide is unique due to the presence of the 3-fluorobenzylthio group and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is C24H26FN3O3S with a molecular weight of 455.55 g/mol. Key structural features include:
- A quinazoline core , known for its ability to interact with various biological targets.
- A fluorophenyl group , which may enhance lipophilicity and biological activity.
- A sulfanyl moiety , potentially contributing to reactivity and binding properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, primarily enzymes and receptors involved in cell proliferation and survival. The quinazoline structure is known to inhibit kinases and other enzymes critical for cancer cell signaling pathways. The presence of the fluorinated phenyl group may enhance binding affinity due to increased hydrophobic interactions.
Biological Activity Overview
Case Studies
-
Antiproliferative Activity :
In vitro studies have demonstrated that compounds similar to this compound exhibit potent antiproliferative effects against several cancer cell lines, including breast and ovarian cancers. These compounds were shown to induce cell cycle arrest and apoptosis in sensitive cells while sparing resistant lines . -
Mechanisms of Action :
Research indicates that the compound may act by inducing DNA damage through the formation of reactive metabolites that bind covalently to cellular macromolecules. This mechanism was observed in studies involving fluorinated analogs that share structural similarities with the target compound. -
Pharmacokinetics and Toxicity :
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to the compound's lipophilicity (logP ~ 3.3762). However, further studies are required to evaluate its metabolic stability and potential toxicity profiles in vivo .
Properties
IUPAC Name |
4-[[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-14-13-28-24(31)20-11-9-18(10-12-20)16-30-25(32)22-7-2-3-8-23(22)29-26(30)34-17-19-5-4-6-21(27)15-19/h2-12,15H,13-14,16-17H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNQHURMPQVMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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